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Compound of Interest

4'-(Benzyloxy)-[1,1'-biphenyl]-2-
Compound Name:
amine

cat. No.: B1276259

An In-depth Technical Guide to 4'-(benzyloxy)-
[1,1'-biphenyl]-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and
biological properties of the synthetic organic compound 4'-(benzyloxy)-[1,1'-biphenyl]-2-
amine. Given its structural motifs—a biphenyl core common in pharmacologically active
molecules and a benzyloxy group—this compound is of significant interest in medicinal
chemistry and drug discovery. This document outlines its fundamental properties, a
representative synthetic protocol, and its potential relevance in biological signaling pathways.

Core Physical and Chemical Properties

While specific experimental data for properties such as melting point, boiling point, and
solubility are not widely reported in the available literature, the fundamental molecular attributes
have been established. The biphenyl scaffold is a key structural element in compounds with
diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and
antihypertensive effects.

Table 1: Core Compound Data Summary
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Property Value Source
4'-(Benzyloxy)-[1,1'-
IUPAC Name bi;henygl_z_:;i[ne N/A
CAS Number 400746-75-0 N/A
Molecular Formula C19H17NO N/A
Molecular Weight 275.35 g/mol N/A
Appearance Data not available N/A
Melting Point Data not available N/A
Boiling Point Data not available N/A
Solubility Data not available N/A

Experimental Protocols

Representative Synthesis via Suzuki-Miyaura Coupling

The formation of the C-C bond between the two phenyl rings is efficiently achieved via a

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for its

mild conditions and tolerance of various functional groups, making it ideal for synthesizing

complex biphenyl derivatives.[1][2] A plausible and common approach involves the coupling of

an aryl halide with an arylboronic acid.[1]

Methodology:

A general procedure for a Suzuki reaction involves the reaction of an aryl halide (0.5 mmol)

with an arylboronic acid (0.75 mmol) in the presence of a palladium catalyst like Palladium(ll)
Acetate (Pd(OAC)2, 0.25 mol%) and a base such as diisopropylamine ((i-Pr)2NH, 1.0 mmol).[3]
The reaction is typically carried out in a suitable solvent system, like water, and heated in a

sealed tube at 100 °C.[3]

Detailed Protocol:
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Reactant Preparation: In a sealed reaction vessel, combine 2-bromoaniline (1.0 eq), 4-
(benzyloxy)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate
(K2COs, 2.0 eq).

Catalyst Addition: Add a palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.03 eq).

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a
4:1 ratio).

Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon), seal it, and
heat the mixture with stirring at a temperature of 80-100 °C for 12-24 hours.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash
sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate
(NazS0a).

Purification: Concentrate the dried organic solution under reduced pressure. Purify the
resulting crude product by column chromatography on silica gel, using a gradient of ethyl
acetate in hexanes as the eluent, to yield the pure 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine.

[3]
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General Workflow for Synthesis and Purification
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A general workflow for the synthesis and purification of the target compound.
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Spectroscopic Data (Predicted)

While experimental spectra for 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine are not readily
available, expected NMR chemical shifts can be predicted based on data from structurally
similar compounds, such as [1,1'-biphenyl]-4-amine and molecules containing a benzyloxy

group.[4][5]

Table 2: Predicted *H and 33C NMR Data

Predicted Chemical Shift .
Type Assignment

(3, ppm)

Aromatic protons of the
1H NMR 7.20-7.60 ]
biphenyl and benzyl groups

Aromatic protons ortho/meta to
6.70 - 7.10 the amino and benzyloxy

groups

Methylene protons (-O-CHz-

5.10
Ph)
Broad singlet for amine
3.70 - 4.00
protons (-NHz)
Carbon attached to the
13C NMR 155 - 160
benzyloxy oxygen
Quaternary carbons of the
biphenyl linkage and the
140 - 148 pheny J
carbon attached to the amino
group
Aromatic carbons of the
115-135 ) )
biphenyl and benzyl rings
70 Methylene carbon (-O-CH2z-Ph)
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Biological Context and Potential Signaling
Pathways

Biphenyl derivatives are recognized as "privileged structures" in medicinal chemistry,
demonstrating a wide array of biological activities.[6][7] Analogs of 4'-(benzyloxy)-[1,1'-
biphenyl]-2-amine have shown potential as inhibitors of Protein Tyrosine Phosphatase 1B
(PTP1B), activators of AMP-activated protein kinase (AMPK), and modulators of nuclear
receptors.[8][9]

Relevance to PPARa Signaling Pathway

One of the most significant target families for biphenyl-containing compounds is the
Peroxisome Proliferator-Activated Receptors (PPARS), particularly the alpha isoform (PPARQ).
[10] PPARs are ligand-activated transcription factors that play a critical role in regulating lipid
and glucose homeostasis.[10][11] PPARa is highly expressed in tissues with high fatty acid
catabolism rates, such as the liver, heart, and skeletal muscle.[12]

The activation of PPARa is a key mechanism for lipid-lowering drugs like fibrates.[10] The
signaling cascade proceeds as follows:

e Ligand Binding: A lipophilic agonist (such as a fibrate or a fatty acid) binds to the ligand-
binding domain of PPARa.[13]

¢ Heterodimerization: Upon activation, PPARa forms a heterodimer with the Retinoid X
Receptor (RXR).[14]

¢ DNA Binding: This PPARa-RXR complex translocates to the nucleus and binds to specific
DNA sequences known as Peroxisome Proliferator Response Elements (PPRES) located in
the promoter region of target genes.[12][14]

e Gene Transcription: The binding of the complex to PPRES recruits co-activator proteins,
initiating the transcription of genes involved in fatty acid transport, uptake, and (3-oxidation.
[12][13] This ultimately leads to a reduction in circulating lipid levels.[10]

Given its structure, 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine represents a scaffold that could be
explored for the development of novel PPARa modulators for treating metabolic disorders.
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Simplified diagram of the PPARa nuclear receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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